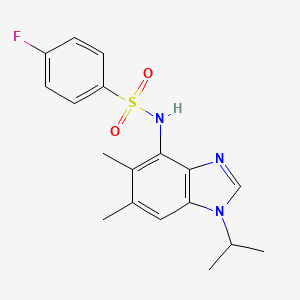![molecular formula C15H22N2 B2747372 N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 940196-88-3](/img/structure/B2747372.png)
N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of this compound, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been a topic of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular formula of “this compound” is C15H22N2 . Its molecular weight is 230.35 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. The compound’s molecular weight is 230.35 , but other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Substance P Antagonist
N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, as part of the compound CP-96,345, is a potent nonpeptide antagonist of the substance P (NK1) receptor. It inhibits 3H-labeled substance P binding and is a classical competitive antagonist in the NK1 monoreceptor dog carotid artery preparation. This compound is selective for the NK1 receptor and has potential for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).
Synthesis of Scopine Derivatives
This compound is used in the synthesis of scopine derivatives, which are part of the tropane alkaloid family, including compounds like atropine and scopolamine. These derivatives have various pharmacological activities, including analgesic, hypotensive, and anti-Parkinsonian effects (Vlasova et al., 2006).
Development of Alzheimer's Disease Drugs
Research on aromatic compounds with a cyclic amine, specifically the 1-azabicyclo[3.3.0]octane ring, for potential effectiveness against Alzheimer's disease, includes derivatives of this compound. One derivative demonstrated significant M1 selectivity, indicating potential therapeutic applications (Suzuki et al., 1999).
Anti-Influenza Virus Activity
Tricyclic compounds with a unique amine moiety derived from this compound showed potent anti-influenza A virus activity. These compounds are promising as novel anti-influenza virus agents for humans, demonstrating the compound's utility in antiviral research (Oka et al., 2001).
Myenteric Neurons Analysis
CP-96,345, a novel nonpeptide antagonist of the substance P receptor containing this compound, was evaluated for blocking action at substance P receptors on myenteric neurons of guinea-pig small intestine. It suppressed responses to substance P, indicating potential applications in gastrointestinal research (Tamura et al., 1993).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-4-2-3-5-14(12)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQLEIVPEWRPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)

![2-Nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2747292.png)
![(6-Methoxypyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747296.png)
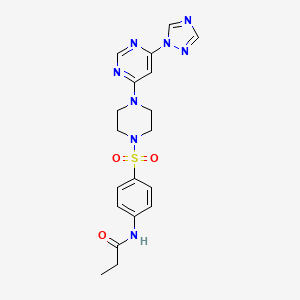
![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/no-structure.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)
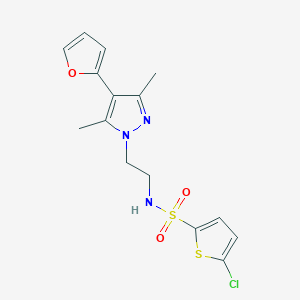
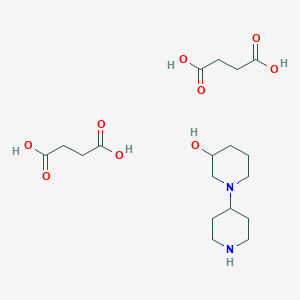
![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)
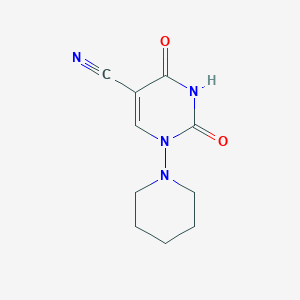
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2747308.png)
![Acetic acid;(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2747309.png)
